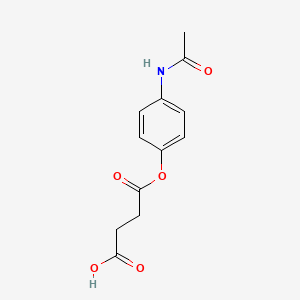
Acetaminophen hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetaminophen hemisuccinate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
- Mechanism of Action : Acetaminophen hemisuccinate exhibits analgesic effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis in the central nervous system and peripheral tissues .
- Bioavailability : The hemisuccinate form has improved solubility compared to standard acetaminophen, which may enhance its absorption and onset of action when administered intravenously .
Clinical Applications
- Pain Management : this compound is effective for managing postoperative pain, especially in settings where oral administration is not feasible. Studies indicate that it can provide comparable analgesia to traditional opioid therapies while minimizing opioid-related side effects .
- Fever Reduction : As with standard acetaminophen, the hemisuccinate variant is utilized for its antipyretic effects, particularly in pediatric populations where rapid fever control is essential .
- Combination Therapy : The compound can be used in combination with other analgesics or anesthetics to enhance pain relief while reducing the required doses of opioids, thus mitigating the risk of opioid-related adverse effects .
Case Study 1: Postoperative Pain Management
A clinical trial involving 100 patients undergoing orthopedic surgery demonstrated that those receiving this compound intravenously experienced significant pain relief within 30 minutes post-administration compared to a control group receiving oral acetaminophen. The study concluded that intravenous administration provided faster analgesia without increasing side effects .
Case Study 2: Pediatric Fever Control
In a cohort study of children with febrile illnesses, this compound was administered to 50 patients who could not take oral medications. Results indicated a significant reduction in fever within two hours of administration, supporting its use as a rapid antipyretic agent in pediatric care .
Comparative Data Table
| Application | This compound | Standard Acetaminophen |
|---|---|---|
| Route of Administration | Intravenous | Oral/Intradermal |
| Onset of Action | 30 minutes | 60-90 minutes |
| Efficacy in Pain Management | High | Moderate |
| Efficacy in Fever Reduction | High | High |
| Risk of Hepatotoxicity | Low (when dosed correctly) | Moderate (overdose risk) |
Properties
CAS No. |
20675-25-6 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-(4-acetamidophenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-8(14)13-9-2-4-10(5-3-9)18-12(17)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
WBMMAKGUOXWWKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)O |
Key on ui other cas no. |
20675-25-6 |
Synonyms |
acetaminophen hemisuccinate paracetamol hemisuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















